6-[(Cyclopropylamino)methyl]pyridin-3-ol
Overview
Description
6-[(Cyclopropylamino)methyl]pyridin-3-ol, also known as CPAP, is a cyclic amine compound with a pyridine moiety in its structure. It is a colorless, crystalline solid that is soluble in water and ethanol. CPAP has been studied for its potential to act as a chiral auxiliaries in asymmetric synthesis, as well as for its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Neurological Disorders
CPP-115 has been researched for its potential to treat various neurological disorders due to its properties as a γ-amino butyric acid (GABA)-aminotransferase inhibitor . This could have implications for diseases such as epilepsy, where GABAergic mechanisms are often targeted for therapeutic intervention .
Pain Management
The inventor of CPP-115, Dr. Silverman, is also known for creating drugs like Lyrica®, which are used for neuropathic pain and fibromyalgia. CPP-115’s properties suggest it could be useful in pain management, particularly for conditions involving the central nervous system .
Toxicology
CPP-115 has shown a more favorable toxicity profile compared to other drugs in its class. This makes it a promising candidate for further research and development as a safer alternative for patients .
Mechanism of Action
Research into the mechanism of action of CPP-115 has revealed that it undergoes hydrolysis catalyzed by GABA-aminotransferase, leading to the inactivation of this enzyme. Understanding this mechanism is key to developing targeted therapies .
Potential for New Drug Development
The successful completion of early-stage clinical trials and the detailed understanding of its mechanism of action position CPP-115 as a potential candidate for new drug development, especially in areas where current treatments are limited.
Synapse - CPP-115 Nature - In Vivo Detection of CPP-115 Target Engagement in Human Brain Northwestern Scholars - Mechanism of inactivation of γ-aminobutyric acid aminotransferase by CPP-115
properties
IUPAC Name |
6-[(cyclopropylamino)methyl]pyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-4-3-8(11-6-9)5-10-7-1-2-7/h3-4,6-7,10,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGNRYOLOWCXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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